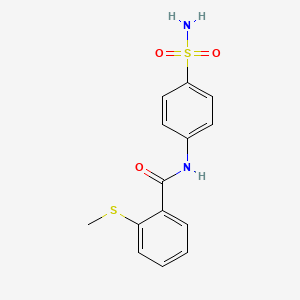

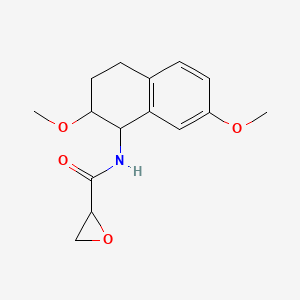

![molecular formula C21H26ClN3O3S B2515317 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride CAS No. 1215561-07-1](/img/structure/B2515317.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the potential properties and reactivity of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of anti-emetic compounds with dimethylaminoethoxy and methylaminoethoxy groups has been reported, with yields ranging from 29% to 56% based on carbon dioxide . These syntheses typically involve reactions such as condensation and debenzylation steps, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

Structural analysis of similar compounds has been conducted using various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as X-ray analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds. The presence of benzothiazole and dimethylaminoethyl groups in the compound of interest suggests that similar analytical methods could be used to determine its structure.

Chemical Reactions Analysis

The related compounds synthesized in the studies exhibit potential for further chemical reactions. For example, the presence of an N,O-bidentate directing group in a synthesized compound suggests suitability for metal-catalyzed C–H bond functionalization reactions . This implies that the compound of interest, with its benzothiazole core, may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide some insights. The compounds studied exhibit characteristics that can be deduced from their molecular structure, such as solubility, reactivity, and stability, which are often determined by functional groups present in the molecule. For instance, the presence of methoxy groups can influence the electron density and thus the reactivity of the aromatic system .

Applications De Recherche Scientifique

Hypoxia-Selective Antitumor Agents

Compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride have been explored for their potential as hypoxia-selective antitumor agents. These compounds exhibit cytotoxicity under hypoxic conditions, making them candidates for targeting tumor cells in low oxygen environments. The selectivity for hypoxic cells is a critical aspect of reducing side effects and improving the efficacy of cancer treatments (Palmer et al., 1996).

Chemical Synthesis and Protection Groups

The use of dimethoxybenzyl and related moieties as protecting groups in chemical synthesis has been documented. These groups are instrumental in the protection of nitrogen atoms during the synthesis of complex molecules, highlighting the versatility of dimethoxybenzyl derivatives in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Anticancer Activity

Derivatives of benzamide, including those with dimethylamino and methoxy substituents, have been evaluated for their anticancer activity. These compounds have shown potent cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).

Gastrointestinal Motility Enhancement

Compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride, such as itopride hydrochloride, have been studied for their effects on gastrointestinal motility. Itopride, in particular, has shown to stimulate gastrointestinal tract activity, suggesting potential applications in the treatment of functional bowel disorders and gastroparesis (Tsubouchi et al., 2003).

Corrosion Inhibition

Benzothiazole derivatives, including those with dimethylamino and methoxy groups, have been investigated as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces can be crucial in extending the lifespan of metal components in industrial applications (Hu et al., 2016).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S.ClH/c1-14-6-8-15(9-7-14)20(25)24(13-12-23(2)3)21-22-18-16(26-4)10-11-17(27-5)19(18)28-21;/h6-11H,12-13H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGKHMVZQLNXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)

![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)

![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![1-(3,5-dimethoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2515244.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/no-structure.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2515252.png)